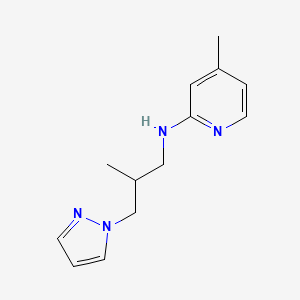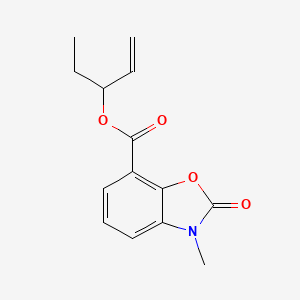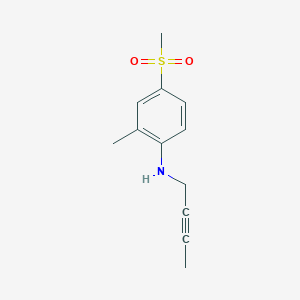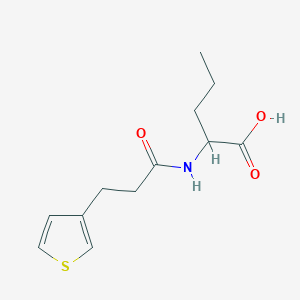
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid (DCPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery, medicinal chemistry, and chemical biology. DCPC is a cyclic amino acid that contains a cyclopropane ring and two chlorine atoms, which make it a unique and versatile molecule. In
科学的研究の応用
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. This compound has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and antiviral agents. This compound has also been used as a tool in chemical biology to study protein-ligand interactions and enzyme mechanisms. This compound has shown to be a potent inhibitor of various enzymes such as serine proteases, metalloproteases, and kinases.
作用機序
The mechanism of action of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves its ability to bind to the active site of enzymes and inhibit their activity. This compound contains a cyclopropane ring that is highly strained, making it an excellent mimic of the transition state of enzyme-catalyzed reactions. This compound binds to the enzyme's active site and forms a stable complex, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzyme activity by this compound has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
This compound has shown to have various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of various enzymes involved in blood clotting, inflammation, and cancer progression. This compound has also been shown to have antiviral and antimicrobial activity. This compound has been shown to have low toxicity and is well-tolerated in animals, making it a promising candidate for drug development.
実験室実験の利点と制限
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages of this compound include its ability to inhibit the activity of various enzymes, its high potency, and its low toxicity. The limitations of this compound include its complex synthesis method, its limited availability, and its high cost. This compound also requires specific storage conditions, such as being stored in a dry and cool environment, to maintain its stability and potency.
将来の方向性
For 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid include the synthesis of analogs with improved potency and selectivity, the development of this compound-based inhibitors for specific enzymes and diseases, and the exploration of this compound's potential as a therapeutic agent for various diseases. This compound's ability to mimic the transition state of enzyme-catalyzed reactions also opens up new avenues for studying enzyme mechanisms and protein-ligand interactions. Overall, this compound is a versatile and exciting molecule with significant potential for scientific research and drug development.
合成法
The synthesis of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the condensation of 2,2-dichlorocyclopropanecarbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
特性
IUPAC Name |
1-(2,2-dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3/c10-9(11)4-5(9)7(13)12-3-1-2-6(12)8(14)15/h5-6H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZJIDTZQNUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)


![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)


![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)